2-(2-Methyl-allyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one
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Overview
Description
2-(2-Methyl-allyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one is a complex organic compound with a unique structure that includes an oxa-triaza-benzo[b]fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-allyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one typically involves multi-step organic reactions. One common approach is to start with a suitable fluorene derivative and introduce the oxa-triaza moiety through a series of nucleophilic substitutions and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attacks .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to minimize the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-allyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to modify the functional groups on the compound
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
2-(2-Methyl-allyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2-Methyl-allyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Fluorene derivatives: Compounds with similar core structures but different functional groups.
Oxa-triaza compounds: Molecules containing the oxa-triaza moiety but with different substituents.
Benzo[b]fluorene analogs: Compounds with variations in the benzo[b]fluorene structure
Uniqueness
2-(2-Methyl-allyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
896066-63-0 |
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Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
14-(2-methylprop-2-enyl)-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C17H17N3O2/c1-10(2)8-20-9-18-14-12-7-11-5-3-4-6-13(11)19-16(12)22-15(14)17(20)21/h7,9H,1,3-6,8H2,2H3 |
InChI Key |
UEAQYUVBGGWOSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C=NC2=C(C1=O)OC3=C2C=C4CCCCC4=N3 |
solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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